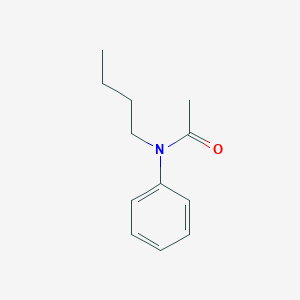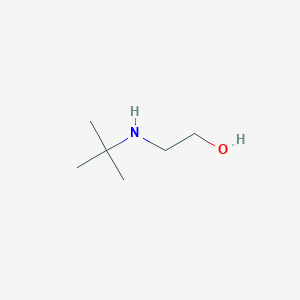
2-Thioxanthine
概要
説明
2-Thioxanthine is a thio-modified nucleic acid base . It is used to inhibit Myeloperoxidase (MPO) . It is also of significant interest as a DNA inhibitor .
Synthesis Analysis
Thioxanthine derivatives are synthesized as one-component photoinitiators via a simple condensation reaction between thiosalicylic acids and heterocyclic aromatic hydrocarbons in a concentrated sulfuric acid medium . There are 5 synthesis methods for 2-Thioxanthine .Molecular Structure Analysis
2-Thioxanthine can interact with water by five different hydrogen-bonding regimes, N-H…O, O-H…N, O-H…O, O-H…S and C-H…O, all of which are medium strength hydrogen bonds . The most stable hydrogen-bond complex has a closed structure with two hydrogen bonds (N(7)-H…O and O-H…O), whereas the least stable one has an open structure with one hydrogen bond .Chemical Reactions Analysis
Hydrogen-bond (H-bond) interactions in 1:1 complexes of 2-Thioxanthine with water are studied at the MP2/6-311G (d, p) and B3LYP/6-311G (d, p) levels . Seven 2-Thioxanthine…H2O hydrogen bonded complexes have been theoretically identified and reported for the first time .Physical And Chemical Properties Analysis
2-Thioxanthine has a melting point of >300°C, a density of 1.534 (estimate), and a refractive index of 1.6390 (estimate). Its pKa is 9.28±0.20 (Predicted). It is slightly soluble in water .科学的研究の応用
Inhibition of Myeloperoxidase (MPO)
2-Thioxanthine has been used to inhibit MPO, an enzyme that plays a part in the body’s immune response. Its inhibition can be significant in conditions where MPO activity is detrimental, such as certain inflammatory diseases .
Interaction with Water Molecules
Studies involving MP2 and B3LYP calculations have shown that 2-Thioxanthine forms stable complexes with water molecules. This interaction is crucial for understanding its behavior in biological systems .
Synthesis of Antimicrobial Agents
2-Thioxanthine derivatives have been synthesized and evaluated for their antimicrobial activity. This application is vital in the development of new antimicrobial drugs .
4. Biochemical Research on DNA Repair Enzymes 2-Thioxanthine has been identified as an uncompetitive inhibitor of Fpg/Nei DNA glycosylases, enzymes involved in DNA repair. It interacts with the zinc finger DNA binding domain of these enzymes, which is essential for understanding the mechanism of DNA repair and the development of therapeutic agents .
Study of Xanthine Oxidase-Catalyzed Reactions
Research has been conducted on the hydroxylation reactions catalyzed by xanthine oxidase using 2-Thioxanthine and its analogs. This is significant for understanding the metabolism of thiopurine drugs, which are used in cancer treatment .
作用機序
Target of Action
2-Thioxanthine primarily targets the enzyme myeloperoxidase (MPO) . MPO is a key enzyme that produces chlorine bleach at sites of inflammation, contributing to oxidative stress . 2-Thioxanthine also interacts with the zinc finger (ZnF) DNA binding domain of the enzyme .
Mode of Action
2-Thioxanthine acts as a mechanism-based inactivator of myeloperoxidase . It becomes covalently attached to the heme prosthetic groups of the enzyme . This interaction inhibits MPO, blocking the production of chlorine bleach during inflammation . The compound also interacts with the ZnF DNA binding domain of the enzyme, explaining why zincless enzymes are resistant to 2-Thioxanthine .
Biochemical Pathways
2-Thioxanthine affects the biochemical pathways involving myeloperoxidase. By inhibiting MPO, it disrupts the production of reactive and toxic chlorine bleach, a key player in oxidative stress during inflammation . This disruption can limit oxidative stress at sites of inflammation .
Pharmacokinetics
It’s known that the compound’s interactions with hydration water play a pivotal role in its action
Result of Action
The primary result of 2-Thioxanthine’s action is the inhibition of myeloperoxidase, which leads to a decrease in the production of chlorine bleach during inflammation . This can help limit oxidative stress at sites of inflammation . The compound’s interaction with the ZnF DNA binding domain of the enzyme also results in resistance to 2-Thioxanthine in zincless enzymes .
Action Environment
Environmental factors, particularly the presence of water, can influence the action, efficacy, and stability of 2-Thioxanthine . The compound’s interactions with hydration water are crucial to its function as a DNA inhibitor
Safety and Hazards
2-Thioxanthine causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-sulfanylidene-3,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHFAGRBSMMFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062459 | |
| Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxanthine | |
CAS RN |
2487-40-3 | |
| Record name | 2-Thioxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thioxanthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thioxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Purin-6-one, 1,2,3,9-tetrahydro-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7-tetrahydro-2-thioxo-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL0PPI1U9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-thioxanthine acts as a mechanism-based inactivator of the enzyme myeloperoxidase (MPO) [, ]. It achieves this by covalently binding to the heme prosthetic groups of the enzyme [, , ]. This binding inhibits MPO's ability to use hydrogen peroxide to oxidize chloride to hypochlorous acid (bleach), thus blocking the production of this reactive and toxic molecule at sites of inflammation [, , ]. This inhibition of MPO activity ultimately reduces oxidative stress and inflammation [, , ].
ANone:
- Spectroscopic Data: Please refer to scientific literature for detailed spectroscopic data, including NMR and UV-Vis spectral information [, , ].
ANone: Limited information is available on the material compatibility and stability of 2-thioxanthine under various conditions. Further research is needed to fully understand its behavior in different environments.
A: 2-Thioxanthine itself does not possess notable catalytic properties. It is primarily recognized for its inhibitory action against MPO. Its mechanism involves oxidation and subsequent free radical formation, leading to covalent modification of the enzyme's heme groups []. This mechanism contributes to its selectivity towards MPO compared to other peroxidases like thyroid peroxidase [].
A: Yes, computational chemistry methods have been employed to study 2-thioxanthine. Density functional theory (DFT) calculations have been used to investigate the stability, tautomerism, and acidity of 2-thioxanthine in gas and aqueous phases []. Additionally, ab initio calculations and Atoms in Molecules (AIM) analysis have been utilized to understand the hydration of 2-thioxanthine []. Further research employing QSAR models and molecular dynamics simulations could provide valuable insights into its interactions with biological targets and aid in the design of novel derivatives with improved potency and selectivity.
A: Research indicates that modifications to the 2-thioxanthine structure can significantly impact its activity, potency, and selectivity [, , , , ]. For instance:
- Alkyl Substituents: Introduction of specific alkyl substituents at the 3-position of the 2-thioxanthine core significantly enhances its potency as an MPO inhibitor. In particular, branched alkyl chains containing ether linkages, like 2-ethoxypropyl, have been shown to increase inhibitory activity [, , ].
- 2-Thioxo Group: The presence of the 2-thioxo group is essential for activity. Replacing it with a 2-oxo group reduces potency towards MPO [, ].
- 8-Position Substituents: Introducing various substituents at the 8-position can modulate affinity for different adenosine receptors, highlighting the potential for designing selective adenosine receptor antagonists [].
ANone: Specific SHE regulations for 2-thioxanthine are not extensively documented. As with any chemical compound, handling 2-thioxanthine requires adherence to standard laboratory safety procedures and appropriate personal protective equipment.
A: Research on the PK/PD profile of 2-thioxanthine is ongoing. Studies have shown that it can inhibit MPO activity in vivo, leading to decreased protein chlorination in a mouse model of peritonitis []. Further investigation is necessary to fully elucidate its absorption, distribution, metabolism, and excretion profiles, as well as its efficacy in various disease models.
A: Studies have demonstrated the in vitro and in vivo efficacy of 2-thioxanthine, particularly its derivative AZM198, in inhibiting MPO activity [, , ]. Cell-based assays and animal models, particularly the tandem stenosis model of plaque instability in apolipoprotein E gene knockout mice, have been used to study its effects on atherosclerosis []. While these findings are promising, clinical trials are necessary to evaluate its safety and efficacy in humans.
ANone: While a comprehensive historical account of 2-thioxanthine research is not readily available, some milestones can be highlighted:
- Early Studies: Initial research focused on the synthesis and characterization of 2-thioxanthine and its derivatives [, , ]. These studies laid the groundwork for further investigations into its biological activity.
- Discovery of MPO Inhibition: A significant milestone was the discovery of 2-thioxanthine's ability to inhibit MPO []. This finding opened up avenues for exploring its potential as a therapeutic agent for inflammatory diseases.
- Development of Potent Derivatives: Subsequent research focused on synthesizing and evaluating derivatives with improved potency and selectivity for MPO [, , , ]. These efforts led to the identification of compounds like AZM198, which show promise in preclinical models.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




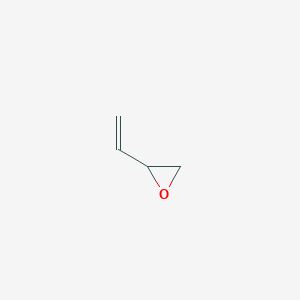
![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
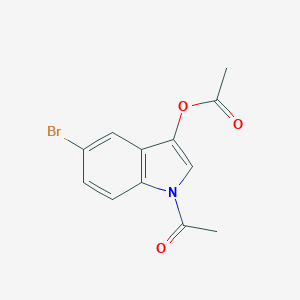


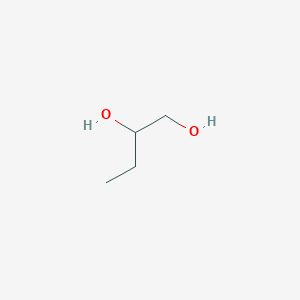
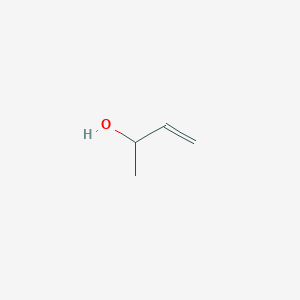
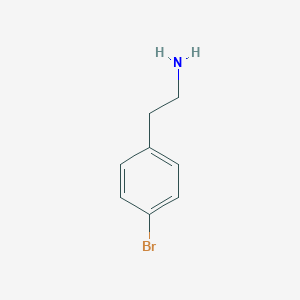
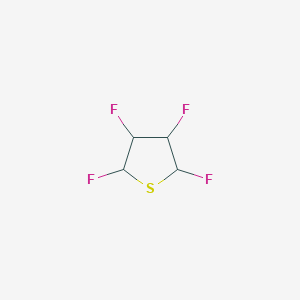
![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)
